{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide
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Overview
Description
{2,9-Dioxaspiro[55]undecan-3-yl}methanesulfonamide is a chemical compound with the molecular formula C10H19NO4S It is known for its unique spirocyclic structure, which includes a spiro linkage between a dioxane ring and an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide typically involves the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine
- {2,9-Dioxaspiro[5.5]undecan-3-yl}methanol
- {2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid
Uniqueness
What sets {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide apart from similar compounds is its methanesulfonamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c11-16(12,13)7-9-1-2-10(8-15-9)3-5-14-6-4-10/h9H,1-8H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMPGDCKAVUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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